3'-メチル-3'-デオキシシチジン

概要

説明

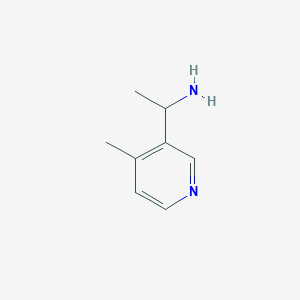

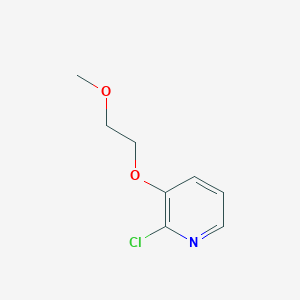

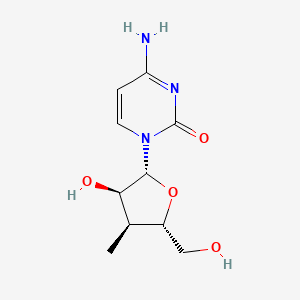

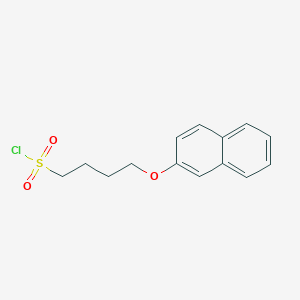

3’-Methyl-3’-deoxycytidine is a modified nucleoside, which is a component of deoxyribonucleic acid (DNA). It is similar to the ribonucleoside cytidine, but with one hydroxyl group removed from the C2’ position . It plays a defining role in the production of quality oligonucleotide sequences .

Synthesis Analysis

The synthesis of 3’-Methyl-3’-deoxycytidine involves the methylation of deoxycytidine. This process is catalyzed by DNA methyltransferases (DNMTs), which add a methyl group to the cytosine ring within the context of the CpG dinucleotide . The methylation of deoxycytidine incorporated by DNA excision-repair has been studied in human diploid fibroblasts following damage with ultraviolet radiation .Molecular Structure Analysis

The molecular structure of 3’-Methyl-3’-deoxycytidine is similar to that of deoxycytidine, with the addition of a methyl group. Deoxycytidine can be phosphorylated at C5’ of the deoxyribose by deoxycytidine kinase, converting it to deoxycytidine monophosphate (dCMP), a DNA precursor .Chemical Reactions Analysis

The chemical reactions involving 3’-Methyl-3’-deoxycytidine are primarily related to its role in DNA methylation. DNA methylation is dynamically regulated by DNA methyltransferases and demethylases .Physical And Chemical Properties Analysis

The physical and chemical properties of 3’-Methyl-3’-deoxycytidine are similar to those of deoxycytidine. It is a purine nucleoside analogue with broad antitumor activity targeting indolent lymphoid malignancies .科学的研究の応用

治療研究

治療研究において、この化合物のアナログは、疾患治療の可能性を探求されています。天然ヌクレオシドを模倣することで、生物学的プロセスに制御された方法で干渉することができます。

これらの用途のそれぞれは、3'-メチル-3'-デオキシシチジンのユニークな特性を活用して、分子生物学分野における科学的理解を深め、新しい技術を開発しています 。この化合物の汎用性は、研究の複数のドメインにおいて貴重なツールとなっています。

作用機序

The key prerequisite of the therapeutic action of these analogues is their incorporation into DNA . Once incorporated into DNA, some analogues lead to premature chain termination after insertion of another nucleotide triphosphate. This non-terminal position of the analogue, referred to as masked chain termination, inhibits its removal by DNA repair enzymes, ultimately leading to apoptosis .

The pharmacokinetics and drug distribution of these analogues are key parameters because adequate therapeutic drug levels are required to eliminate cancer cells in all anatomic compartments . The plasma half-life of some analogues in humans is approximately 20 minutes due to the high levels in the liver of cytidine deaminase, the enzyme that inactivates this analogue .

Safety and Hazards

将来の方向性

The future directions for the study of 3’-Methyl-3’-deoxycytidine and other DNA methyltransferase inhibitors are promising. They have been a mainstay in the treatment of higher-risk myelodysplastic syndromes . The field is likely to continue exploring the role of DNA methylation in various biological processes and diseases .

生化学分析

Biochemical Properties

3’-Methyl-3’-deoxycytidine can interact with various enzymes, proteins, and other biomolecules. For instance, it has been shown to be a substrate for certain methyltransferases, such as METTL2A/B, METTL6, and METTL8 . These enzymes can recognize and bind to 3’-Methyl-3’-deoxycytidine, leading to its methylation. The nature of these interactions is typically non-covalent and involves hydrogen bonding and van der Waals forces .

Cellular Effects

The presence of 3’-Methyl-3’-deoxycytidine in cellular RNAs can significantly influence their biogenesis, stability, and function . It can affect cell function by influencing gene expression, possibly through its impact on the structure and stability of RNA molecules . For example, the presence of 3’-Methyl-3’-deoxycytidine in tRNAs can impair cytoplasmic and mitochondrial translation, leading to functional consequences such as reduced stem cell pluripotency and impaired mitochondrial function .

Molecular Mechanism

At the molecular level, 3’-Methyl-3’-deoxycytidine exerts its effects primarily through its interactions with RNA molecules and the enzymes that modify them . For instance, it can serve as a substrate for methyltransferases, leading to the formation of 3-methylcytidine (m3C) in RNA . This modification can influence the structure of the RNA molecule, potentially affecting its interactions with other biomolecules and its overall function .

Temporal Effects in Laboratory Settings

The effects of 3’-Methyl-3’-deoxycytidine can change over time in laboratory settings. For instance, its incorporation into RNA molecules can lead to changes in RNA stability and function over time

Metabolic Pathways

3’-Methyl-3’-deoxycytidine is involved in several metabolic pathways. It can be metabolized by various enzymes, including methyltransferases and deaminases . These enzymes can modify 3’-Methyl-3’-deoxycytidine, leading to changes in its structure and function .

特性

IUPAC Name |

4-amino-1-[(2R,3R,4S,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O4/c1-5-6(4-14)17-9(8(5)15)13-3-2-7(11)12-10(13)16/h2-3,5-6,8-9,14-15H,4H2,1H3,(H2,11,12,16)/t5-,6-,8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBFLVJHTKMCKMC-SQEXRHODSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OC(C1O)N2C=CC(=NC2=O)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=CC(=NC2=O)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Oxaspiro[3.5]nonan-2-ylmethanamine](/img/structure/B1427191.png)